![molecular formula C22H25N3O2S B3237928 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396799-80-6](/img/structure/B3237928.png)
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
Descripción general
Descripción
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridin-3-ylmethylamine with 4-methoxyphenylacetaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with thiophene-2-carboxylic acid chloride to yield the final urea derivative .
Análisis De Reacciones Químicas
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include:
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea: This compound differs in the position of the pyridine ring, which can affect its binding affinity and biological activity.
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-4-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea:
Propiedades
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-20-8-6-18(7-9-20)10-13-24-22(26)25(14-11-21-5-3-15-28-21)17-19-4-2-12-23-16-19/h2-9,12,15-16H,10-11,13-14,17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQIFFPQGMZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


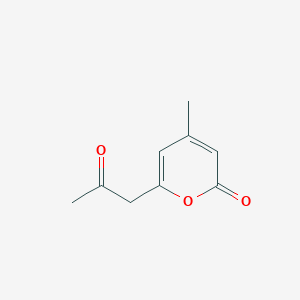
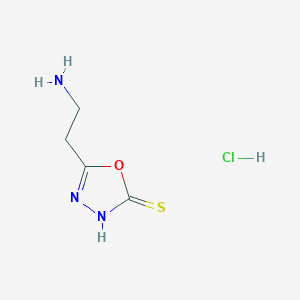

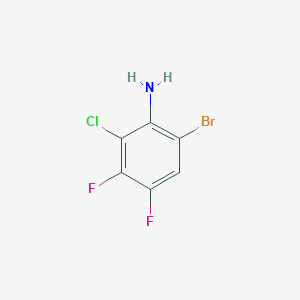
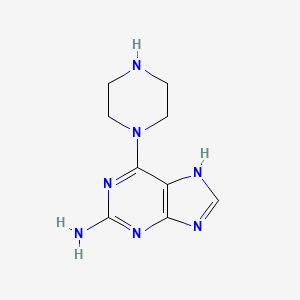
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B3237872.png)
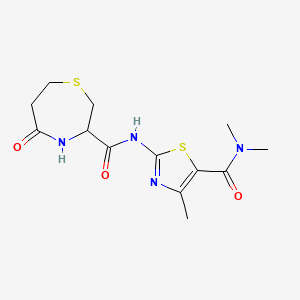
![2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B3237886.png)
![N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3237887.png)
![N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3237903.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3237909.png)
![5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3237913.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3237915.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3237922.png)
